4-(2,2-dimethylpropoxy)benzaldehyde

Description

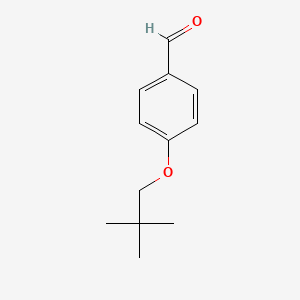

4-(2,2-Dimethylpropoxy)benzaldehyde is a benzaldehyde derivative featuring a bulky neopentyloxy (2,2-dimethylpropoxy) substituent at the para position of the aromatic ring. This compound is characterized by its aldehyde functional group and a branched alkoxy chain, which imparts unique steric and electronic properties.

Properties

IUPAC Name |

4-(2,2-dimethylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSDOZWCBWRXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210694-04-5 | |

| Record name | 4-(2,2-dimethylpropoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylpropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Neopentyl Bromide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-dimethylpropoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the neopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Neopentyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: 4-(Neopentyloxy)benzoic acid.

Reduction: 4-(Neopentyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(2,2-dimethylpropoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for various reactions:

- Condensation Reactions : It can participate in aldol condensation to form β-hydroxy aldehydes or ketones.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Table 1: Summary of Synthetic Reactions

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Aldol Condensation | β-Hydroxy Aldehyde/Ketone | This compound + Aldehyde → β-Hydroxy product |

| Reduction | Alcohol | This compound + H₂ → Alcohol |

| Nucleophilic Substitution | Substituted Derivatives | This compound + Nucleophile → Substituted product |

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound. Studies focus on its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains.

- Anticancer Potential : There are ongoing investigations into its effects on cancer cell lines, particularly regarding apoptosis induction.

Case Study: Anticancer Activity

A study conducted on the effect of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways.

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and as a precursor for functional materials:

- Polymerization : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.

- Functional Materials : It may serve as a precursor for developing materials with enhanced thermal stability and mechanical properties.

Table 2: Applications in Materials Science

| Application Type | Description | Example Use Case |

|---|---|---|

| Polymer Synthesis | Used to create specialty polymers | Coatings with improved durability |

| Functional Materials | Precursor for advanced materials | Development of heat-resistant composites |

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropoxy)benzaldehyde largely depends on its chemical reactivity. For instance, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inactivation. Additionally, the compound’s lipophilic neopentyloxy group may facilitate its interaction with cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and physical properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparison of key compounds:

Biological Activity

4-(2,2-Dimethylpropoxy)benzaldehyde (CAS No. 210694-04-5) is a chemical compound with potential biological activity. Its unique structure, characterized by a benzaldehyde moiety substituted with a 2,2-dimethylpropoxy group, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.26 g/mol

- Structure :

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that compounds with benzaldehyde structures can exhibit antimicrobial properties. The presence of the propoxy group may enhance membrane permeability, thereby increasing the efficacy of the compound against bacterial strains.

- Cytotoxicity : Research indicates that certain benzaldehyde derivatives can induce cytotoxic effects in cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative disease treatments.

The mechanisms through which this compound exerts its biological effects can be categorized as follows:

- Membrane Disruption : The hydrophobic nature of the propoxy group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species Generation : The compound may promote oxidative stress within cells, contributing to its cytotoxic effects.

- Enzyme Interaction : By mimicking substrates or interacting with active sites on enzymes, this compound could inhibit their activity, impacting metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study Analysis

-

Antimicrobial Efficacy :

A study conducted on various benzaldehyde derivatives showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics when used in combination therapies . -

Cytotoxic Effects :

In vitro assays demonstrated that this compound induced cytotoxicity in human cancer cell lines through ROS-mediated pathways. The study quantified cell viability reduction and apoptosis markers post-treatment . -

Enzyme Inhibition Studies :

Another research focused on the inhibition profiles of similar compounds revealed that derivatives containing propoxy groups could effectively inhibit cholinesterases, suggesting potential applications in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.